molecular formula C42H72ClNO34 B13779135 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride

6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride

Cat. No.: B13779135
M. Wt: 1170.5 g/mol
InChI Key: HOLRDEFKBOQITI-ZQOBQRRWSA-N
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Description

6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of one hydroxyl group with an amino group, resulting in unique chemical properties that make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride typically involves three main steps: monotosylation, azidation, and reduction. The process begins with the monotosylation of beta-cyclodextrin, followed by azidation to introduce an azido group. Finally, the azido group is reduced to form the amino group .

Industrial Production Methods

In industrial settings, continuous flow synthesis methods have been developed to optimize the production of this compound. This approach allows for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tosyl chloride for monotosylation, sodium azide for azidation, and reducing agents such as hydrogen or palladium on carbon for the reduction step .

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride involves its ability to form inclusion complexes with various guest molecules. This property allows it to alter the ion selectivity of pores and facilitate the transport of molecules across membranes. The molecular targets and pathways involved include interactions with specific receptors and transport proteins .

Comparison with Similar Compounds

Similar Compounds

  • Succinyl-beta-cyclodextrin
  • Carboxymethyl-beta-cyclodextrin sodium salt
  • (2-Hydroxypropyl)-beta-cyclodextrin
  • Beta-cyclodextrin phosphate sodium salt
  • Methyl-beta-cyclodextrin

Uniqueness

6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and modifications .

Properties

Molecular Formula

C42H72ClNO34

Molecular Weight

1170.5 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrochloride

InChI

InChI=1S/C42H71NO34.ClH/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-42,44-63H,1-7,43H2;1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

HOLRDEFKBOQITI-ZQOBQRRWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N.Cl

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N.Cl

Origin of Product

United States

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